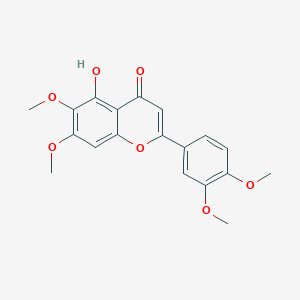

5-Hydroxy-3',4',6,7-tetramethoxyflavone

描述

5-脱甲基西尼西汀是一种天然存在的黄酮类化合物,从植物如甜叶菊(Stevia satureiifolia var. satureiifolia和艾蒿(Artemisia princeps) 中分离得到。 它以其抗原生动物活性而闻名,特别是针对克氏锥虫,这是引起美洲锥虫病的病原体 。 该化合物的分子式为C19H18O7,分子量为358.34 g/mol .

准备方法

合成路线和反应条件

从天然来源分离5-脱甲基西尼西汀涉及多种色谱技术。 例如,可以使用硅胶柱色谱法、葡聚糖凝胶柱色谱法和高效液相色谱法(HPLC)纯化该化合物 。 这些方法通常用于根据其独特的化学性质分离化合物。

工业生产方法

虽然关于5-脱甲基西尼西汀的工业生产的信息有限,但实验室环境中使用的方法可以扩展到工业用途。 使用先进的色谱技术和优化提取工艺可以促进这种化合物的规模化生产。

化学反应分析

反应类型

5-脱甲基西尼西汀会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,导致形成氧化衍生物。

还原: 添加氢或去除氧,导致形成该化合物的还原形式。

取代: 用另一种官能团取代一个官能团,这可以改变该化合物的性质。

常见试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾和还原剂如硼氢化钠。 这些反应通常在受控条件下进行,包括特定的温度和 pH 水平,以确保预期的结果。

主要生成物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可以产生该化合物的脱氧形式。

科学研究应用

Antitumor Activity

Mechanism of Action:

TMF exhibits significant antitumor effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Research has demonstrated its potential against various cancer types, including glioblastoma, lung, prostate, and colon cancers.

Case Study: Glioblastoma

A recent study evaluated TMF's effects on U87MG and T98G glioblastoma cell lines. The results indicated that TMF treatment led to G0/G1 cell cycle arrest, reduced cell viability, and diminished migratory capacity of the cells. Notably, TMF demonstrated a 95% inhibition of lung cancer cell growth at a concentration of 50 μM, while showing only a 20% inhibition in prostate cancer cells at the same concentration. However, an antagonistic effect was observed when TMF was combined with radiotherapy, suggesting that further investigation is warranted to explore its role in post-radiotherapy settings .

Antioxidant Properties

TMF has been shown to possess strong antioxidant capabilities. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage in cells. This property is particularly valuable in preventing cellular damage that can lead to cancer progression.

Antioxidant Activity Measurement:

The antioxidant activity of TMF can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method. Studies indicate that TMF exhibits significant radical scavenging activity, making it a candidate for further development in antioxidant therapies .

Anti-inflammatory Effects

Mechanism:

TMF has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as 15-lipoxygenase and reducing nitric oxide production in activated macrophages. In vitro studies have shown that TMF can inhibit nitric oxide production by up to 87.9% at a concentration of 50 μg/mL without causing significant toxicity to the macrophages .

Clinical Implications:

These anti-inflammatory effects suggest potential applications in treating inflammatory diseases and conditions where oxidative stress plays a critical role.

Antimicrobial Activity

TMF has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies assessed its effectiveness against clinical isolates such as Escherichia coli, Klebsiella pneumoniae, and Salmonella Typhimurium. The minimum inhibitory concentration (MIC) values indicate that TMF exhibits noteworthy antibacterial activity, which could be beneficial in developing new antimicrobial agents .

Summary Table of Applications

| Application | Mechanism/Effect | Key Findings |

|---|---|---|

| Antitumor | Induces apoptosis; inhibits proliferation | Significant growth inhibition in lung cancer; antagonistic with radiotherapy |

| Antioxidant | Scavenges free radicals | Strong radical scavenging activity |

| Anti-inflammatory | Inhibits pro-inflammatory enzymes | Reduces nitric oxide production significantly |

| Antimicrobial | Inhibits bacterial growth | Effective against multiple clinical bacterial isolates |

作用机制

5-脱甲基西尼西汀的作用机制涉及抑制关键信号通路。 例如,它抑制乳腺癌干细胞中的 Stat3/IL-6 和 Stat3/YAP1 信号通路 。 这种抑制导致癌细胞增殖和干性降低。 此外,该化合物通过靶向克氏锥虫的锥虫和锥虫表现出抗原生动物活性 .

相似化合物的比较

5-脱甲基西尼西汀由于其特定的生物活性,在黄酮类化合物中独一无二。 类似的化合物包括:

与这些化合物相比,5-脱甲基西尼西汀表现出不同的作用机制和独特的生物活性特征,使其成为科学研究和潜在治疗应用的宝贵化合物。

生物活性

5-Hydroxy-3',4',6,7-tetramethoxyflavone (TMF) is a flavonoid compound recognized for its diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a comprehensive overview of the biological activity of TMF, supported by data tables and relevant case studies.

Chemical Structure and Properties

TMF is characterized by its unique chemical structure, which includes multiple methoxy groups that contribute to its biological properties. Its molecular formula is , and it has a molecular weight of 354.34 g/mol .

Biological Activities

1. Anti-Inflammatory Effects

TMF has been shown to exhibit significant anti-inflammatory properties. A study conducted on RAW 264.7 macrophage cells demonstrated that TMF effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β when stimulated with lipopolysaccharide (LPS). The mechanism involves the inhibition of NF-κB nuclear translocation, which is crucial in the inflammatory response. The protective effects were dose-dependent, with concentrations of 5 to 15 µg/ml significantly enhancing cell viability against LPS-induced cytotoxicity .

2. Antitumor Activity

TMF's antitumor effects have been extensively studied in various cancer cell lines. Notably, it has shown cytotoxic effects against glioblastoma cell lines U87MG and T98G. The compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation. Flow cytometry analyses revealed an increase in cells arrested at the G0/G1 phase from 65.93% to 82.37% upon treatment with TMF .

Table 1: Summary of TMF's Biological Activities

Case Studies

Case Study 1: Anti-Inflammatory Mechanism

In a study investigating the anti-inflammatory effects of TMF, researchers treated RAW 264.7 cells with LPS and various concentrations of TMF. The results indicated that TMF significantly reduced the levels of inflammatory mediators compared to untreated controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antitumor Efficacy in Glioblastoma

Another study evaluated the cytotoxic effects of TMF on glioblastoma cells. The results demonstrated that TMF not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. The study highlighted TMF's potential as an adjunct therapy in glioblastoma treatment .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-12-6-5-10(7-14(12)23-2)13-8-11(20)17-15(26-13)9-16(24-3)19(25-4)18(17)21/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWSAPKRFOFQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176163 | |

| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21763-80-4 | |

| Record name | 5-Hydroxy-6,7,3′,4′-tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21763-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021763804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3',4',6,7-TETRAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRF3C7FE9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Research suggests that 5-Hydroxy-3',4',6,7-tetramethoxyflavone exhibits several biological activities, including:

- Antitumor activity: It has shown promising antitumor effects in glioblastoma cell lines [] and colon tumor models [].

- Antiprotozoal activity: It displays activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [], and Leishmania braziliensis, the parasite causing leishmaniasis [].

- Anti-inflammatory activity: Studies indicate that it possesses anti-inflammatory properties [] and can suppress the production of inflammatory mediators in LPS-induced RAW264.7 cells [].

ANone: this compound is a polymethoxyflavone. Its structure consists of a flavone backbone with a hydroxyl group at position 5 and methoxy groups at positions 3', 4', 6, and 7.

A: Research suggests that 5-Desmethylsinensetin, another name for this compound, can suppress the stemness of breast cancer cells []. The study highlights its potential to target pathways involved in cancer stem cell survival and self-renewal.

A: Studies have evaluated the ability of this compound and other flavonoids to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase from Trypanosoma cruzi []. This enzyme is crucial for the parasite's energy metabolism, making it a potential drug target.

ANone: this compound has been isolated from various plant species, including:

- Stevia satureiifolia var. satureiifolia []

- Tanacetum sonbolii []

- Eupatorium altissimum []

- Artemisia sieversiana []

- Artemisia haussknechtii []

- Citrus unshiu × C. sinensis × C. reticulata (Shiranuhi tree branches) []

- Rabdosia rubescens []

- Mentha spicata []

- Premna szemaoensis []

- Tanacetum chiliophyllum var. oligocephalum []

- Artemisia argyi []

- Citrus unshiu (Bujihwa leaf) []

- Inulanthera nuda []

- Artemisia monosperma []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。